![molecular formula C10H9BrF3NO B2411683 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1461707-13-0](/img/structure/B2411683.png)
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
Scientific Research Applications
1. Use in Polymerizations
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has been utilized as an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator in the polymerization of acrylates. This usage demonstrates its applicability in creating specialized polymers with specific properties (Kulai & Mallet-Ladeira, 2016).
2. DNA Binding and Antioxidant Studies
Research on related compounds has explored their interactions with DNA and their antioxidant potential. Such studies are vital for understanding the biological activity and potential therapeutic uses of these compounds (Rasool et al., 2021).
3. Photocleavage Reactions
The photochemistry of compounds related to 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide has been studied, with a focus on photocleavage reactions. These studies are significant for understanding how light can be used to trigger chemical reactions in these compounds (Fu et al., 1998).
4. Synthesis and Molecular Structure Analysis
Research has been conducted on the synthesis and molecular structure of related compounds, which is essential for understanding their chemical properties and potential applications in various fields (Kulai & Mallet-Ladeira, 2016).
5. Antimicrobial Properties
Compounds containing elements similar to 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide have been synthesized and tested for their antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
6. Quantum Chemical Studies
Quantum chemical studies have been conducted on related compounds to understand their interaction with biological systems, which is crucial for drug design and understanding the mechanism of action at the molecular level (Otuokere & Amaku, 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the androgen receptor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .
Action Environment
Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZJRATFJKICO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide |
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